N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Overview
Description
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core with dimethylaminoethyl and pyridyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the dimethylaminoethyl and pyridyl groups. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions using dimethylaminoethyl chloride.
Attachment of the Pyridyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst.
2-(Dimethylamino)ethyl methacrylate: A monomer used in polymer production.
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-13(2)23(14-5-7-18-8-6-14)17-15(12)16(20-11-21-17)19-9-10-22(3)4/h5-8,11H,9-10H2,1-4H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROCKVHYORKNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCN(C)C)C3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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